molecular formula C12H17N5S B12812125 Methiotriazamine CAS No. 90-07-3

Methiotriazamine

Cat. No.: B12812125
CAS No.: 90-07-3
M. Wt: 263.36 g/mol
InChI Key: GYXWUBHCYWWAOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methiotriazamine can be synthesized through a series of organic reactions. One common method involves the reaction of 4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine with 4-methylthiophenylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Methiotriazamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methiotriazamine involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors, thereby disrupting normal cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to microbial cell membrane integrity and enzyme inhibition .

Comparison with Similar Compounds

Methiotriazamine can be compared to other triazine derivatives, such as:

    Atrazine: A widely used herbicide with a similar triazine core but different substituents.

    Simazine: Another herbicide with structural similarities to this compound.

    Cyanuric Acid: A triazine derivative used in swimming pool maintenance.

Uniqueness: this compound’s unique combination of a triazine ring with a methylthio group and diamino functionalities sets it apart from other triazine derivatives.

Properties

CAS No.

90-07-3

Molecular Formula

C12H17N5S

Molecular Weight

263.36 g/mol

IUPAC Name

6,6-dimethyl-1-(4-methylsulfanylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H17N5S/c1-12(2)16-10(13)15-11(14)17(12)8-4-6-9(18-3)7-5-8/h4-7H,1-3H3,(H4,13,14,15,16)

InChI Key

GYXWUBHCYWWAOK-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)SC)N)N)C

Origin of Product

United States

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